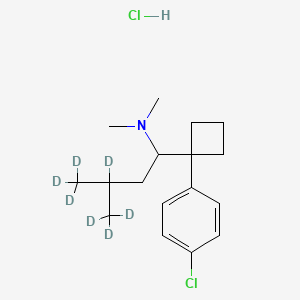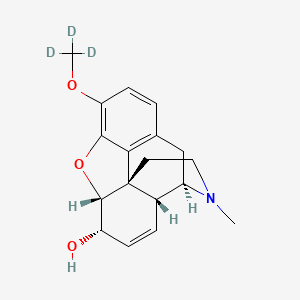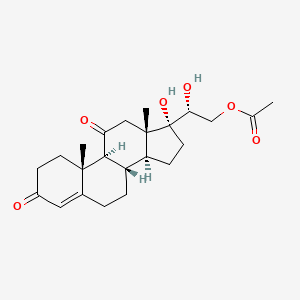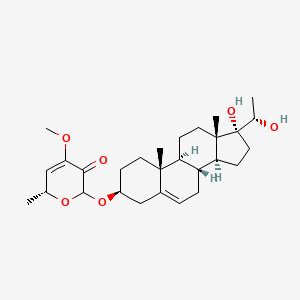![molecular formula C16H20N4O3S B15295579 N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide CAS No. 106944-63-2](/img/structure/B15295579.png)
N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide involves the reaction of 4-chloro-3-pyridinesulfonamide hydrochloride with m-toluidine . The reaction is typically carried out in a 2L three-neck flask equipped with a mechanical stirrer, thermometer, and condenser. The mixture is heated to 90°C for a minimum of 3 hours, followed by careful pH adjustment to 7-8 using saturated sodium bicarbonate . The product is then precipitated, filtered, and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves precise control of reaction conditions and purification steps to ensure high-quality output suitable for pharmaceutical applications .
化学反应分析
Types of Reactions
N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides .
科学研究应用
N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular ion transport and its role as a diuretic.
Medicine: Widely used in clinical settings for the treatment of hypertension and edema.
Industry: Employed in the pharmaceutical industry for the development of diuretic medications.
作用机制
The compound exerts its effects by inhibiting the Na+/K+/2Cl- carrier system in the ascending loop of Henle in the kidney . This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and pressure . Additionally, it has antialdosteronergic properties, which further contribute to its diuretic effects .
相似化合物的比较
Similar Compounds
Furosemide: Another loop diuretic with a similar mechanism of action but different chemical structure.
Uniqueness
This compound is unique due to its higher potency and longer duration of action compared to other loop diuretics . Its antialdosteronergic properties also provide additional therapeutic benefits .
属性
CAS 编号 |
106944-63-2 |
|---|---|
分子式 |
C16H20N4O3S |
分子量 |
348.4 g/mol |
IUPAC 名称 |
1-[4-(4-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea |
InChI |
InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-9-8-14(15)19-13-6-4-12(3)5-7-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21) |
InChI 键 |
OYWIUXPFDBBNOK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[[4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]-N-(carboxymethyl)-2-(2-morpholin-4-yl-2-oxoethoxy)anilino]acetic acid](/img/structure/B15295506.png)
![3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid](/img/structure/B15295515.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15295516.png)


![Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate](/img/structure/B15295534.png)


![(1R,2R,1'R,2'R)-2,2'-{(3-Methylpentane-1,5-diyl)bis[oxy(3-oxopropane-3,1-diyl)]}bis{1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium}](/img/structure/B15295551.png)


![[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate](/img/structure/B15295575.png)


